molecular formula C12H28Ge B7798861 Tributylgermane

Tributylgermane

Cat. No. B7798861
M. Wt: 244.98 g/mol
InChI Key: KTSWILXIWHVQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributylgermane is a useful research compound. Its molecular formula is C12H28Ge and its molecular weight is 244.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tributylgermane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributylgermane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Homolytic Hydrogermylation of Alkenes : Tributylgermane exhibits lower reactivity than dibutylchlorogermane in the homolytic hydrogermylation of alkenes, including electron-deficient, electron-rich, and internal alkenes. This reaction is significant in organic synthesis and material science (Miura, Ootsuka, & Hosomi, 2007).

  • Radical Generating Reagent : Tributylgermanium hydride, derived from tributylgermane, can be used as an alternative to tributyltin hydride in radical reactions. This has practical advantages like low toxicity, good stability, and easy work-up in various radical reactions including reduction and cyclisation processes (Bowman, Krintel, & Schilling, 2004).

  • Cytotoxicity in Cancer Cells : Tributylgermanium chloride was studied for its effects on human triple negative breast cancer cells. Unlike tributyltin derivatives, it did not inhibit growth in these cells. This differential cytotoxicity is important for understanding the biological activity of organogermanium compounds (Hunakova & Brtko, 2017).

  • Synthesis of Organometallic Oximates : Tributylgermanium oximates have been synthesized and characterized, contributing to the field of organometallic chemistry. Their reactions and properties are essential for the development of new materials and catalysts (Singh, Rai, & Mehrotra, 1973).

  • Palladium-Catalyzed Germylation : (Triethylgermyl)tributylstannane, which can be derived from tributylgermane, reacts with allylic halides in the presence of palladium to form allylgermanes. This offers an alternative route in the synthesis of organogermanium compounds (Nakano, Ono, Senda, & Migita, 2001).

properties

IUPAC Name

tributylgermane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28Ge/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSWILXIWHVQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[GeH](CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Ge
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bu3GeH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributylgermane
Reactant of Route 2
Reactant of Route 2
Tributylgermane
Reactant of Route 3
Tributylgermane
Reactant of Route 4
Reactant of Route 4
Tributylgermane
Reactant of Route 5
Tributylgermane
Reactant of Route 6
Tributylgermane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.